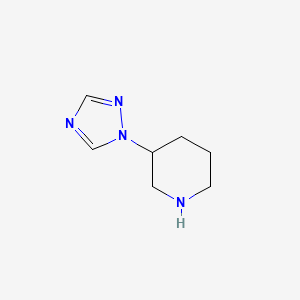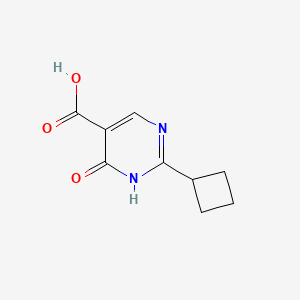
2-Cyclobutyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Cyclobutyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid” is a compound that has been studied as a potential xanthine oxidase inhibitor . Xanthine oxidase is an important target for the effective treatment of hyperuricemia-associated diseases . This compound is part of a series of novel 2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids (ODCs) that have shown remarkable activities as xanthine oxidase inhibitors .
Molecular Structure Analysis
The molecular structure of “2-Cyclobutyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid” can be represented by the InChI code:1S/C9H10N2O3/c12-8-6 (9 (13)14)4-10-7 (11-8)5-2-1-3-5/h4,10H,1-3H2, (H,11,12) (H,13,14) . This indicates that the compound has a molecular weight of 194.19 . Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Unfortunately, additional physical and chemical properties were not available in the retrieved data.Applications De Recherche Scientifique
Xanthine Oxidase Inhibitor
This compound has been used in the development of novel Xanthine Oxidase Inhibitors (XOIs) . Xanthine oxidase is an important target for the effective treatment of hyperuricemia-associated diseases . A series of novel 2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids (ODCs) as XO inhibitors with remarkable activities have been reported .
Pharmacological Characteristics Study
The compound has been used to better understand the key pharmacological characteristics of XOIs and explore more hit compounds . The three-dimensional quantitative structure–activity relationship (3D-QSAR), molecular docking, pharmacophore modeling, and molecular dynamics (MD) studies were performed on 46 ODCs .
Inhibitor of MMP 3, MMP 12, and MMP 13
A series of novel 6-oxo-1,6-dihydropyrimidine-2,5-dicarboxamide derivatives have been designed and synthesized, and their activities of inhibiting MMP 3, MMP 12, and MMP 13 have been evaluated .
Antimicrobial Activity
The synthesized compounds have been screened for their in vitro antimicrobial activity against two Gram-positive (Staphylococcus aureus, Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli, Klebesiella aerogenes), and two pathogenic fungi (Aspergillus flavus, Fusarium oxysporum) .
Mécanisme D'action
Target of Action
The primary target of 2-Cyclobutyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is Xanthine Oxidase (XO) . XO is an important enzyme involved in the metabolism of purines in the body and plays a crucial role in the effective treatment of hyperuricemia-associated diseases .
Mode of Action
The compound interacts with its target, XO, through a series of interactions. Key residues such as Glu802, Arg880, Asn768, Thr1010, Phe914, and Phe1009 could interact with the compound by hydrogen bonds, π-π stackings, or hydrophobic interactions . These interactions are significant for the activity of XO inhibitors .
Biochemical Pathways
The compound, as an XO inhibitor, affects the purine metabolism pathway. By inhibiting XO, it prevents the conversion of hypoxanthine to xanthine and xanthine to uric acid, thereby reducing the levels of uric acid in the body . This is particularly beneficial in conditions like gout and other hyperuricemia-associated diseases.
Pharmacokinetics
The compound’s interaction with the target protein xo and its stability in the binding pocket suggest that it may have favorable pharmacokinetic properties .
Result of Action
The result of the compound’s action is the inhibition of XO, leading to a decrease in uric acid production . This can help manage conditions associated with high uric acid levels, such as gout and other forms of hyperuricemia.
Safety and Hazards
Orientations Futures
The study of “2-Cyclobutyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid” and similar compounds as xanthine oxidase inhibitors is a promising area of research for the treatment of hyperuricemia-associated diseases . Future research could focus on better understanding the key pharmacological characteristics of these inhibitors and exploring more hit compounds .
Propriétés
IUPAC Name |
2-cyclobutyl-6-oxo-1H-pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c12-8-6(9(13)14)4-10-7(11-8)5-2-1-3-5/h4-5H,1-3H2,(H,13,14)(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWUNSFPVIQZFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC=C(C(=O)N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclobutyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

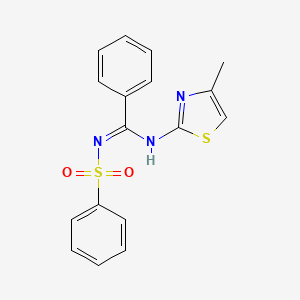
![1,3-Dimethyl-7-(3-methylphenyl)-5-(2-pyrrolidin-1-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2416433.png)
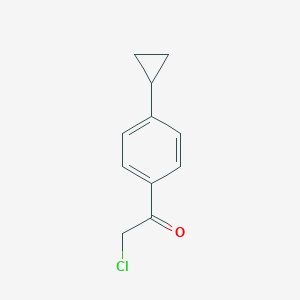

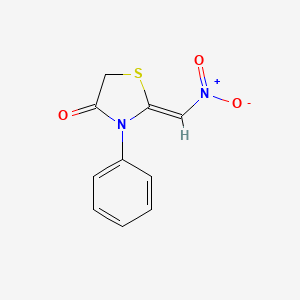
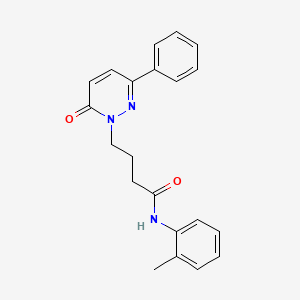
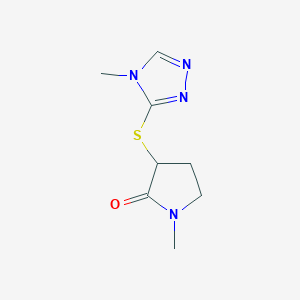
![[4-(tert-Butylsulfamoyl)-3-methylphenyl]boronic acid](/img/structure/B2416444.png)
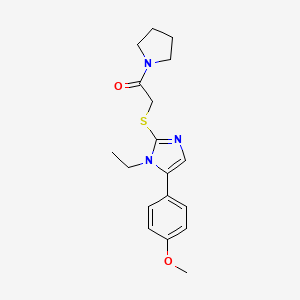
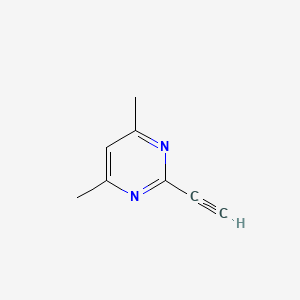
![Allyl 1,3,7-trimethyl-2,4-dioxo-5-(m-tolyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2416448.png)
![3-Phenyl-5-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2416450.png)

